molecular formula C7H3Cl2N B7724041 2,3-Dichlorobenzonitrile CAS No. 61593-48-4

2,3-Dichlorobenzonitrile

Cat. No. B7724041
Key on ui cas rn: 61593-48-4
M. Wt: 172.01 g/mol
InChI Key: OHDYZVVLNPXKDX-UHFFFAOYSA-N
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Patent
US06639072B1

Procedure details

Conc. H2SO4 (1.365 L) and water (4.5 L) were charged into a suitable round bottom flak and the solution was cooled to 0° C. 2,3-Dichloroaniline (650 g, 4.012 moles) was added to the above solution and the reaction mixture was cooled and maintained at 0° C. A saturated solution of sodium nitrite (332.22 g, 4.815 moles) was added dropwise to the reaction while maintaining the temperature below 5° C. The reaction mixture was stirred at 0-5° C. for 1 hr and neutralised with sodium hydroxide at 0-5° C. The neutral solution was added dropwise to the cyanide solution [Cyanide solution obtained by mixing Cu(one)CN (365 g, 4.10 moles), NaCN (340 g 6.93 moles) and water (1.0 L)] at 65° C., under vigorous stirring for a period of 15 mins. The reaction mixture was warmed to 70° C. and stirred for another 15 mins. The 2,3-dichlorobenzonitrile so formed was extracted using ethylacetate (2.0 L). The organic layer was died over sodium sulfate and stripped to give a semi-solid mass of 2,3-dichlorobenzonitile (C6H3Cl2CN).
Name
Quantity
1.365 L
Type
reactant
Reaction Step One
Name
Quantity
4.5 L
Type
solvent
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step Two
Quantity
332.22 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[Cl:6][C:7]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:8]=1N.N([O-])=O.[Na+].[OH-].[Na+].[C-:21]#[N:22]>O>[Cl:6][C:7]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:8]=1[C:21]#[N:22] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.365 L
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
4.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
650 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1Cl
Step Three
Name
Quantity
332.22 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1 L
Type
reactant
Smiles
[C-]#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under vigorous stirring for a period of 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 70° C.
STIRRING
Type
STIRRING
Details
stirred for another 15 mins
Duration
15 min

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C#N)C=CC=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06639072B1

Procedure details

Conc. H2SO4 (1.365 L) and water (4.5 L) were charged into a suitable round bottom flak and the solution was cooled to 0° C. 2,3-Dichloroaniline (650 g, 4.012 moles) was added to the above solution and the reaction mixture was cooled and maintained at 0° C. A saturated solution of sodium nitrite (332.22 g, 4.815 moles) was added dropwise to the reaction while maintaining the temperature below 5° C. The reaction mixture was stirred at 0-5° C. for 1 hr and neutralised with sodium hydroxide at 0-5° C. The neutral solution was added dropwise to the cyanide solution [Cyanide solution obtained by mixing Cu(one)CN (365 g, 4.10 moles), NaCN (340 g 6.93 moles) and water (1.0 L)] at 65° C., under vigorous stirring for a period of 15 mins. The reaction mixture was warmed to 70° C. and stirred for another 15 mins. The 2,3-dichlorobenzonitrile so formed was extracted using ethylacetate (2.0 L). The organic layer was died over sodium sulfate and stripped to give a semi-solid mass of 2,3-dichlorobenzonitile (C6H3Cl2CN).
Name
Quantity
1.365 L
Type
reactant
Reaction Step One
Name
Quantity
4.5 L
Type
solvent
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step Two
Quantity
332.22 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[Cl:6][C:7]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:8]=1N.N([O-])=O.[Na+].[OH-].[Na+].[C-:21]#[N:22]>O>[Cl:6][C:7]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:8]=1[C:21]#[N:22] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.365 L
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
4.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
650 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1Cl
Step Three
Name
Quantity
332.22 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1 L
Type
reactant
Smiles
[C-]#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under vigorous stirring for a period of 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 70° C.
STIRRING
Type
STIRRING
Details
stirred for another 15 mins
Duration
15 min

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C#N)C=CC=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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